4H-3,1-Benzoxazin-4-one, 6,8-dibromo-2-ethyl-
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Overview
Description
4H-3,1-Benzoxazin-4-one, 6,8-dibromo-2-ethyl- is a heterocyclic compound that belongs to the benzoxazinone family
Preparation Methods
The synthesis of 4H-3,1-Benzoxazin-4-one, 6,8-dibromo-2-ethyl- typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the use of acyl chlorides to form N-acylated anthranilic acid intermediates, which then undergo cyclodehydration to form the benzoxazinone ring . For example, the reaction of anthranilic acid with acetic anhydride, followed by treatment with brominating agents, can yield the desired dibromo derivative . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4H-3,1-Benzoxazin-4-one, 6,8-dibromo-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6,8-dibromo-2-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
4H-3,1-Benzoxazin-4-one, 6,8-dibromo-2-ethyl- can be compared with other benzoxazinone derivatives, such as:
2-Methyl-4H-3,1-benzoxazin-4-one: This compound has a similar structure but lacks the bromine atoms, resulting in different chemical and biological properties.
6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one: This compound has a phenyl group instead of an ethyl group, which can influence its reactivity and biological activity.
4H-3,1-Benzothiazin-4-ones: These sulfur-containing analogs have different electronic properties and can exhibit distinct biological activities.
Properties
CAS No. |
68100-93-6 |
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Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
332.98 g/mol |
IUPAC Name |
6,8-dibromo-2-ethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H7Br2NO2/c1-2-8-13-9-6(10(14)15-8)3-5(11)4-7(9)12/h3-4H,2H2,1H3 |
InChI Key |
IORXWKDQKBADDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2Br)Br)C(=O)O1 |
Origin of Product |
United States |
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